molecular formula C22H14F2N4O2S B11033932 N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide

N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide

Cat. No.: B11033932
M. Wt: 436.4 g/mol
InChI Key: GNEBMTFWZFIFLO-UHFFFAOYSA-N
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Description

N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures containing both benzene and thiazole rings, and they are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of 1,3-benzothiazol-2-ylamine with 4-fluorobenzoyl chloride, followed by the addition of 4-fluorobenzamide to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzothiazole derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(1,3-benzothiazol-2-ylamino){[(4-fluorophenyl)carbonyl]amino}methylidene]-4-fluorobenzamide is unique due to its combination of benzothiazole and fluorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H14F2N4O2S

Molecular Weight

436.4 g/mol

IUPAC Name

N-[N'-(1,3-benzothiazol-2-yl)-N-(4-fluorobenzoyl)carbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C22H14F2N4O2S/c23-15-9-5-13(6-10-15)19(29)26-21(27-20(30)14-7-11-16(24)12-8-14)28-22-25-17-3-1-2-4-18(17)31-22/h1-12H,(H2,25,26,27,28,29,30)

InChI Key

GNEBMTFWZFIFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C(NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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